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Compound of Interest

Compound Name: ASP-1645

CAS No.: 1347392-70-4

Cat. No.: B1665296

Get Quote

Target Class: Reversible P2Y12 Receptor Antagonists
Executive Summary
ASP-1645 represents a distinct class of P2Y12 inhibitors compared to the incumbent standard,

Cangrelor. While Cangrelor is an ATP-analogue (nucleotide) requiring intravenous

administration with ultra-short plasma stability, ASP-1645 is a non-nucleotide quinolinone

derivative.

Preclinical data suggests ASP-1645 was designed to overcome the limitations of nucleotide-

based therapies (e.g., synthesis complexity, strict IV requirement) while maintaining the rapid

onset/offset profile critical for bridging therapy in acute coronary syndrome (ACS) and

percutaneous coronary intervention (PCI).
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Feature ASP-1645 Cangrelor

Chemical Class
Non-nucleotide (Quinolinone

derivative)
Nucleotide (ATP Analogue)

Mechanism Reversible P2Y12 Antagonism Reversible P2Y12 Antagonism

Binding Kinetics Rapid Onset / Rapid Offset
Rapid Onset / Ultra-Rapid

Offset

Metabolism
Excreted largely unchanged

(Renal/Fecal)

Rapid dephosphorylation in

plasma

Route of Admin
IV (with Oral potential

described)
IV Only

Active Moiety Parent Drug
Parent Drug (Metabolite is

inactive)

Mechanistic & Molecular Profile
Chemical Causality[1]

Cangrelor: Mimics adenosine triphosphate (ATP). It binds directly to the P2Y12 receptor but

does not require hepatic activation (unlike Clopidogrel). Its limitation is its susceptibility to

rapid degradation by ectonucleotidases in the plasma, necessitating continuous infusion.

ASP-1645: A synthetic small molecule ((S)-2-(7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-

oxo-1,4-dihydroquinolin-3-yloxy)propanoic acid).[1] Being a non-nucleotide, it avoids plasma

dephosphorylation, potentially offering more stable pharmacokinetics while retaining

reversibility due to non-covalent binding.

Signaling Pathway Intervention
Both agents target the Gi-coupled P2Y12 receptor on the platelet surface. By blocking ADP

binding, they prevent the inhibition of Adenylyl Cyclase (AC), thereby maintaining high

intracellular cAMP levels which inhibit platelet activation (VASP phosphorylation).
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Therapeutic Effect

ADP (Agonist)

P2Y12 Receptor
(Gi-Coupled)

Activates

Gi Protein
(Inhibitory)

Activates

Antagonists:
ASP-1645 / Cangrelor

Blocks

Adenylyl Cyclase
(AC)

Inhibits

cAMP
(Cyclic AMP)

Generates

Protein Kinase A
(PKA)

Activates

VASP-P
(Phosphorylated)

Phosphorylates

Platelet Aggregation
(GPIIb/IIIa Activation)

Inhibits

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1665296/docs?utm_src=pdf-body-img#preclinical-comparison-guide-asp-1645-vs-cangrelor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665296?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: P2Y12 Signaling Cascade. Both ASP-1645 and Cangrelor block ADP-mediated Gi

activation, preserving cAMP levels and preventing aggregation.

Preclinical Efficacy & Pharmacokinetics
Platelet Inhibition (In Vitro/Ex Vivo)
In preclinical models (including non-human primates and canine models), ASP-1645
demonstrates dose-dependent inhibition of ADP-induced platelet aggregation.

Potency: ASP-1645 achieves >90% inhibition of platelet aggregation (IPA) at therapeutic

doses.

Reversibility: Unlike Clopidogrel (irreversible), platelet function returns to baseline rapidly

after discontinuation of ASP-1645, similar to Cangrelor. This is critical for patients requiring

urgent surgery.

Pharmacokinetic Differentiation
The core distinction lies in the clearance mechanism:

Cangrelor: Cleared via dephosphorylation in the plasma.

minutes.

ASP-1645: Excreted largely as the whole drug (unchanged parent molecule). This suggests

a clearance profile dependent on renal/hepatic flow rather than plasma enzyme activity,

potentially reducing inter-patient variability caused by enzyme levels.

Experimental Protocols (Self-Validating Systems)
To objectively compare these agents in a lab setting, use Light Transmission Aggregometry

(LTA). This protocol ensures reproducibility by standardizing the agonist concentration and

baseline calibration.

Protocol: Comparative LTA Assay (ADP-Induced)
Objective: Determine IC50 and Reversibility of ASP-1645 vs. Cangrelor.
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Preparation of Platelet-Rich Plasma (PRP):

Draw blood into 3.2% sodium citrate (1:9 ratio).

Centrifuge at 200 x g for 15 min (room temp). Collect supernatant (PRP).

Centrifuge remaining blood at 2000 x g for 15 min to obtain Platelet-Poor Plasma (PPP)

for baseline.

Drug Incubation:

Aliquot PRP into cuvettes.

Group A (Control): Vehicle (Saline/DMSO).

Group B (Cangrelor): Titrate 1 nM – 10 µM.

Group C (ASP-1645): Titrate 1 nM – 10 µM.

Incubate for 5 minutes at 37°C.

Agonist Challenge:

Add ADP (final concentration 20 µM) to induce maximal aggregation.

Record light transmission for 6–10 minutes.

Washout (Reversibility Test):

Crucial Step: To verify reversibility, take treated platelets, wash twice with buffer,

resuspend in plasma, and re-challenge with ADP.

Result: If reversible (ASP-1645/Cangrelor), aggregation should recover. If irreversible

(Control: Clopidogrel metabolite), inhibition persists.

Citrated Blood Spin 200g
(15 min)

PRP
(Supernatant)

Incubate w/
ASP-1645 or Cangrelor

(5 min @ 37°C)

Add ADP
(20 µM)

Measure Light
Transmission
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Caption: Workflow for Light Transmission Aggregometry to assess P2Y12 inhibition potency.

Safety & Bleeding Risk
In preclinical toxicology (rodent/canine), the safety margin is defined by the bleeding time.

Cangrelor: Increases bleeding time dose-dependently but returns to normal within 15–60

minutes post-infusion.

ASP-1645: Patent data indicates a similar safety profile where bleeding time extension

correlates with IPA (Inhibition of Platelet Aggregation) and resolves upon drug clearance.

Key Advantage: The availability of an oral formulation for ASP-1645 (as described in patent

embodiments) could allow for "step-down" therapy without switching molecules, whereas

Cangrelor requires transitioning to a different oral agent (e.g., Ticagrelor), creating a "gap" or

interaction risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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